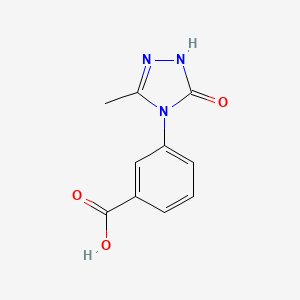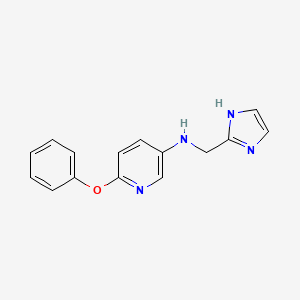
N-methyl-1-pyridin-3-yl-N-(4-pyridin-2-ylbenzyl)ethanamine
Overview
Description
N-methyl-1-pyridin-3-yl-N-(4-pyridin-2-ylbenzyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of MPPE is not well understood. However, it is believed to act as a reuptake inhibitor of serotonin and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of MPPE.
Biochemical and Physiological Effects:
MPPE has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. MPPE has also been shown to increase the levels of dopamine in the brain, which is important for motivation and reward processing.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPPE in lab experiments is its high affinity for the serotonin and norepinephrine transporters. This makes it a useful tool for studying the function of these neurotransmitter systems in the brain. However, one of the limitations of using MPPE is its potential toxicity. It has been shown to have toxic effects on certain cell lines, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of MPPE. One direction is to further investigate its mechanism of action and its potential use as a treatment for depression and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Finally, there is a need for further research into the potential toxicity of MPPE and its safety for use in lab experiments.
Conclusion:
In conclusion, MPPE is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the serotonin and norepinephrine transporters, which are important targets for the treatment of depression and anxiety disorders. MPPE has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of MPPE, which could lead to a better understanding of its potential applications in scientific research.
Scientific Research Applications
MPPE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and the norepinephrine transporter, which are important targets for the treatment of depression and anxiety disorders. MPPE has also been studied for its potential use as a tool to study the function of the monoamine neurotransmitter systems in the brain.
properties
IUPAC Name |
N-methyl-1-pyridin-3-yl-N-[(4-pyridin-2-ylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-16(19-6-5-12-21-14-19)23(2)15-17-8-10-18(11-9-17)20-7-3-4-13-22-20/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZZYSVXVCHVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)CC2=CC=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-2-morpholin-4-yl-N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3803861.png)
![6-phenyl-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3803877.png)
![4-[4-(1-hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B3803878.png)
![2-{1-[1-(2-biphenylylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3803885.png)
![2-[4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3803889.png)
![5-{1-[3-(3,5-dimethylphenyl)propanoyl]pyrrolidin-2-yl}-3-methylisoxazole](/img/structure/B3803895.png)

![1-(methoxymethyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B3803906.png)
![7-(cyclohexylmethyl)-2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3803910.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B3803935.png)
![1-isobutyl-5-oxo-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3803941.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-2-oxopentanamide](/img/structure/B3803961.png)